Methyl 5-cyanopentanoate
Overview
Description
“Methyl 5-cyanopentanoate” is a chemical compound with the molecular formula C7H11NO2 . It is also known as valeric.
Synthesis Analysis
The synthesis of “Methyl 5-cyanopentanoate” involves chemoselective nitrilation of dimethyl adipate with ammonia under continuous flow conditions . The reaction delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity of up to 95.8% .
Molecular Structure Analysis
The molecular weight of “Methyl 5-cyanopentanoate” is 141.17 g/mol . The InChIKey of the compound is FLUGZEGZYQCCTQ-UHFFFAOYAK .
Chemical Reactions Analysis
“Methyl 5-cyanopentanoate” is involved in a tandem reaction route from dimethyl adipate (DMA) to adiponitrile (ADN) via MCP . The second nitrilation of MCP to ADN proceeds very slowly .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and refractive index of “Methyl 5-cyanopentanoate” are not clearly mentioned in the available literature .
Scientific Research Applications
1. Chemoselective Nitrilation of Dimethyl Adipate
- Results and Outcomes : The process delivers adiponitrile (ADN) and MCP with an excellent selectivity of up to 95.8% at a weight hourly space velocity of DMA (WHSV DMA) of ∼0.64 g DMA g cat−1 h −1 and an NH3/DMA molar ratio of 13:1 .
2. PolarClean: Efficient Synthesis and Extended Applications
- Application Summary : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Methods and Procedures : High purity methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks. The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .
- Results and Outcomes : Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Future Directions
“Methyl 5-cyanopentanoate” shows potential for industrial production of polyamides represented by nylon 66 . The chemoselective nitrilation of dimethyl adipate (DMA) with ammonia (NH3) under continuous flow conditions was studied on carbon encapsulated oxygen-deficient WOx<3 catalysts (WOx@C/C) . This process delivers adiponitrile (ADN) and methyl 5-cyanopentanoate (MCP) with an excellent selectivity .
properties
IUPAC Name |
methyl 5-cyanopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUGZEGZYQCCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339158 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyanopentanoate | |
CAS RN |
3009-88-9 | |
Record name | Methyl 5-cyanovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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